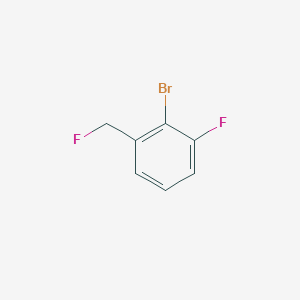

![molecular formula C17H10N4OS2 B2659092 4-氰基-N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)苯甲酰胺 CAS No. 441290-38-6](/img/structure/B2659092.png)

4-氰基-N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

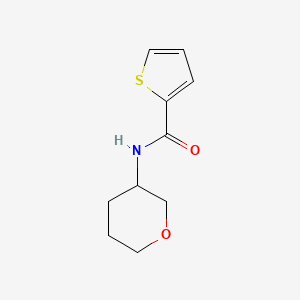

This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . It has a molecular formula of C17H10N4OS3, an average mass of 382.483 Da, and a monoisotopic mass of 382.001678 Da .

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its molecular formula and mass can provide information about its size and composition . Spectroscopic data can provide information about its structure and the types of bonds present .科学研究应用

Organic Optoelectronic Materials

The compound is known to have electron-withdrawing heterocyclic units, which are found in most organic optoelectronic materials . Cyano derivatives of electron-accepting heterocycles, such as this compound, are potential components of photoluminescent materials .

Photoluminescent Materials

The compound has been successfully obtained via the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) with copper(I) cyanide in DMF . This suggests its potential use in the development of photoluminescent materials.

Organic Chromophores

Electron-accepting heterocycles play an important role in the design of organic chromophores due to their ability to reduce the band gap by promoting intramolecular charge transfer . This compound, with its electron-accepting properties, could potentially be used in the development of organic chromophores.

Optoelectronic Devices

The compound’s electron-accepting properties and potential as a component of photoluminescent materials suggest its possible application in the development of various optoelectronic devices such as dye-sensitized solar cells, organic light-emitting diodes, and organic field-effect transistors .

Energetic Compounds

The nitrogen-rich compounds and intermediates with structure of monocyclic, bicyclic, and fused rings based on 1,2,3-triazole were synthesized and prepared by using a promising precursor named 4,5-dicyano-1,2,3-triazole . This suggests the potential of the compound in the field of energetic materials.

Open Science Research

The compound, being referred to as “Oprea1_252548”, could potentially be used in open science research processes . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .

未来方向

The high binding energy for similar compounds suggests their further structure optimization and the need for in-depth studies as potential inhibitors . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could be a potential area of research for the development of more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4OS2/c1-9-19-14-13(23-9)7-6-12-15(14)24-17(20-12)21-16(22)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZDQWPWQNNLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2659009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659017.png)

![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)

![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)